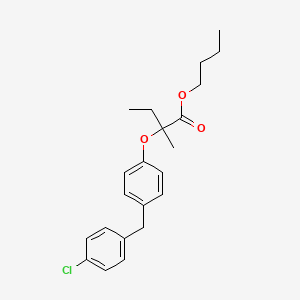
(+-)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is an organic compound with a complex structure. It is primarily used in research and industrial applications due to its unique chemical properties. The compound features a butyl ester group, a chlorinated phenyl ring, and a phenoxy group, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate typically involves multiple steps. One common method includes the esterification of 2-methylbutanoic acid with butanol in the presence of a strong acid catalyst. The resulting butyl 2-methylbutanoate is then subjected to a nucleophilic substitution reaction with 4-[(4-chlorophenyl)methyl]phenol under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and solvents are carefully selected to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorinated phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]acetate
- Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]propanoate
- Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]butanoate
Uniqueness
Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is unique due to its specific ester and phenoxy groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile in various applications .
Properties
CAS No. |
71548-94-2 |
|---|---|
Molecular Formula |
C22H27ClO3 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C22H27ClO3/c1-4-6-15-25-21(24)22(3,5-2)26-20-13-9-18(10-14-20)16-17-7-11-19(23)12-8-17/h7-14H,4-6,15-16H2,1-3H3 |
InChI Key |
HHMPRXFCUIAVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)(CC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


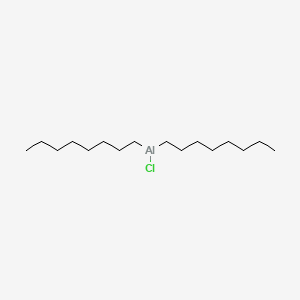
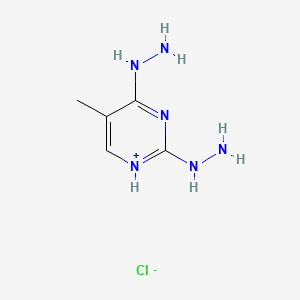
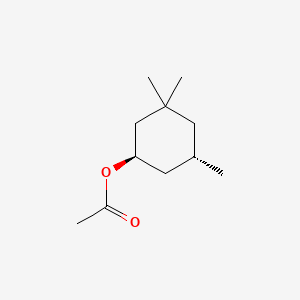

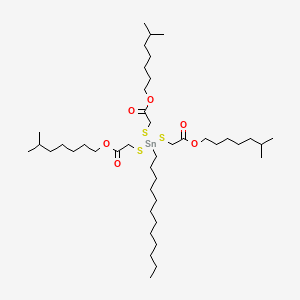

![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
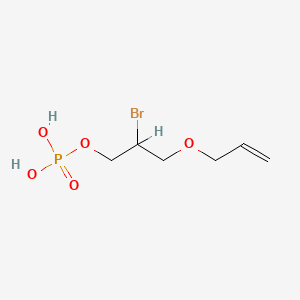
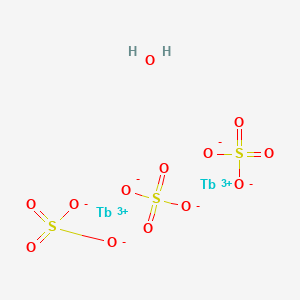
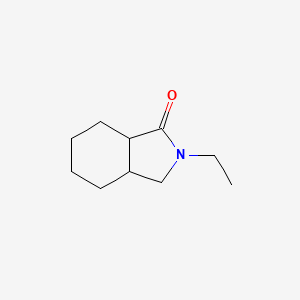

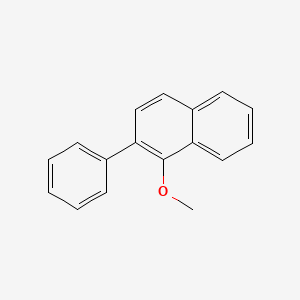
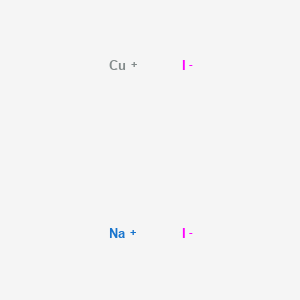
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
